molecular formula C8H16OTe B14259996 2-Butanone, 4-(butyltelluro)- CAS No. 444144-98-3

2-Butanone, 4-(butyltelluro)-

Cat. No.: B14259996
CAS No.: 444144-98-3
M. Wt: 255.8 g/mol
InChI Key: DBYNTJVOOZCSPJ-UHFFFAOYSA-N
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Description

2-Butanone, 4-(butyltelluro)- is an organic compound that belongs to the class of tellurium-containing ketones. This compound is characterized by the presence of a butyl group attached to the tellurium atom, which is further connected to the 4th position of the butanone molecule. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(butyltelluro)- typically involves the reaction of butanone with butyltellurium reagents under controlled conditions. One common method is the nucleophilic substitution reaction where butanone reacts with butyltellurium halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-Butanone, 4-(butyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(butyltelluro)- can undergo various chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.

    Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.

    Substitution: The butyl group attached to the tellurium can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.

Scientific Research Applications

2-Butanone, 4-(butyltelluro)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(butyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Butanone (Methyl Ethyl Ketone): A simple ketone with similar solvent properties but lacks the tellurium atom.

    Telluroxides: Compounds containing tellurium-oxygen bonds, which have different reactivity compared to 2-Butanone, 4-(butyltelluro)-.

    Organotellurium Compounds: A broader class of compounds containing tellurium, which may have varying alkyl or aryl groups attached.

Uniqueness

2-Butanone, 4-(butyltelluro)- is unique due to the presence of the butyltelluro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

444144-98-3

Molecular Formula

C8H16OTe

Molecular Weight

255.8 g/mol

IUPAC Name

4-butyltellanylbutan-2-one

InChI

InChI=1S/C8H16OTe/c1-3-4-6-10-7-5-8(2)9/h3-7H2,1-2H3

InChI Key

DBYNTJVOOZCSPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]CCC(=O)C

Origin of Product

United States

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